molecular formula C34H30N2O5 B1672056 Farglitazar CAS No. 196808-45-4

Farglitazar

Numéro de catalogue: B1672056
Numéro CAS: 196808-45-4
Poids moléculaire: 546.6 g/mol
Clé InChI: ZZCHHVUQYRMYLW-HKBQPEDESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Farglitazar est un composé organique synthétique qui agit comme un agoniste du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ). Il a été développé par GlaxoSmithKline pour le traitement du diabète de type 2 et de la fibrose hépatique. Malgré ses résultats initiaux prometteurs, le développement du this compound a été interrompu après qu'il n'a pas montré d'efficacité dans les essais cliniques .

Applications De Recherche Scientifique

Metabolic Disorders

Insulin Sensitization:
Farglitazar was designed to improve insulin sensitivity in patients with type 2 diabetes. By activating PPAR gamma, it aims to enhance glucose uptake and lipid metabolism, potentially leading to better glycemic control. However, clinical trials have shown mixed results regarding its efficacy compared to existing therapies like pioglitazone.

Clinical Findings:
A study indicated that while this compound improved some metabolic parameters, it also raised concerns about potential cardiotoxicity, particularly in patients with congestive heart failure . This paradox highlights the complexity of developing drugs that target metabolic pathways without adverse effects.

Hepatology

Treatment of Hepatic Fibrosis:
this compound has been investigated for its antifibrotic properties in patients with chronic hepatitis C. A significant clinical trial involving 265 patients evaluated its effects over 52 weeks. The results showed no significant reduction in stellate cell activation or fibrosis levels compared to placebo . This outcome led to the conclusion that this compound does not effectively treat hepatic fibrosis in this patient population.

Study Parameter This compound (0.5 mg) This compound (1.0 mg) Placebo
Median SMA Increase (%)58%52%49%
Median Collagen Increase (%)31%31%27%

Cardiovascular Research

Cardiotoxicity Concerns:
Despite its insulin-sensitizing effects, this compound has been associated with adverse cardiovascular outcomes. The compound's cardiotoxicity was highlighted in studies where it exacerbated heart failure symptoms in diabetic patients . This finding raises important considerations for its use in populations at risk for cardiovascular diseases.

Preclinical Models

Drug-Induced Liver Injury:
Research has explored the potential of this compound to predict drug-induced liver injury (DILI). In preclinical models, it was noted that while some PPAR agonists had clear toxicological profiles, this compound's effects were less predictable. The variability in response among different models underscores the challenges in assessing DILI risks associated with new drugs .

Méthodes De Préparation

La synthèse du Farglitazar implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le 5-méthyl-2-phényl-4-oxazole. Cet intermédiaire est ensuite mis à réagir avec le 2-(2-bromoéthyl)phénol pour former le dérivé oxazole-phénol. L'étape finale consiste à coupler ce dérivé avec la N-(o-benzoylphényl)-L-tyrosine en milieu basique pour obtenir le this compound .

Analyse Des Réactions Chimiques

Le Farglitazar subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est particulièrement sensible à la dégradation oxydative, principalement due à l'oxygène singulet formé en conditions thermiques. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation, qui ont été entièrement caractérisés dans des études mécanistiques .

Comparaison Avec Des Composés Similaires

Le Farglitazar fait partie d'une classe de composés connus sous le nom d'agonistes du PPARγ. Des composés similaires comprennent la rosiglitazone et la pioglitazone, qui sont des thiazolidinediones. Contrairement à ces composés, le this compound est un agoniste du PPARγ non thiazolidinedione, ce qui lui confère une structure chimique et des propriétés de liaison uniques. D'autres composés similaires comprennent l'aléglitazar et le saroglitazar, qui sont des agonistes doubles du PPARα/γ. La particularité du this compound réside dans sa forte puissance et sa sélectivité pour le PPARγ, ce qui en fait un composé précieux pour étudier les voies médiées par le PPARγ .

Activité Biologique

Farglitazar is a small molecule drug classified as a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonist . Its chemical formula is C34H30N2O5C_{34}H_{30}N_{2}O_{5} and it has been primarily investigated for its potential therapeutic effects in conditions such as chronic hepatitis C and type 2 diabetes mellitus. Despite its promising mechanism of action, research findings regarding its biological activity have yielded mixed results.

This compound functions as an agonist for PPARγ, a nuclear receptor that plays a crucial role in glucose metabolism, insulin sensitivity, and lipid metabolism. By activating PPARγ, this compound is expected to enhance insulin sensitivity and potentially exert anti-inflammatory effects.

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy of this compound in various conditions:

  • Chronic Hepatitis C : A significant study assessed the antifibrotic activity of this compound in patients with chronic hepatitis C infection. The results indicated that after 52 weeks of treatment, this compound did not significantly affect stellate cell activation or liver fibrosis progression. This study involved adults aged 40 to 70 years with compensated liver disease who had previously failed antiviral treatments .
  • Type 2 Diabetes Mellitus : this compound was also evaluated in phase III clinical trials for its effects on glycemic control in type 2 diabetes. Although specific results from these trials were less documented, the underlying hypothesis was that improved insulin sensitivity could lead to better glycemic control .

Summary of Clinical Trial Results

The following table summarizes key findings from the studies involving this compound:

Study FocusPopulationDurationKey Findings
Antifibrotic ActivityChronic Hepatitis C patients52 weeksNo significant effect on fibrosis or stellate cell activation
Glycemic ControlType 2 Diabetes patientsPhase IIIPotential improvement in insulin sensitivity (specific results not detailed)

Case Study 1: Chronic Hepatitis C

In a controlled trial involving 265 patients with chronic hepatitis C, this compound was administered to evaluate its impact on liver fibrosis. The study concluded that there was no measurable benefit in reducing fibrosis markers compared to placebo controls . This finding suggests that while PPARγ agonists have theoretical benefits, their practical application may be limited in certain fibrotic conditions.

Case Study 2: Type 2 Diabetes

In another investigation focusing on metabolic syndrome and type 2 diabetes, this compound was compared with other PPARγ agonists such as rosiglitazone. The outcomes indicated that while this compound showed promise in enhancing insulin sensitivity, it did not outperform existing treatments significantly .

Propriétés

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047310
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196808-45-4
Record name Farglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farglitazar
Reactant of Route 2
Farglitazar
Reactant of Route 3
Reactant of Route 3
Farglitazar
Reactant of Route 4
Farglitazar
Reactant of Route 5
Reactant of Route 5
Farglitazar
Reactant of Route 6
Farglitazar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.